molecular formula C15H15NO3 B15404472 Benzyl 2-[(pyridin-3-yl)oxy]propanoate CAS No. 922502-03-2

Benzyl 2-[(pyridin-3-yl)oxy]propanoate

Cat. No.: B15404472
CAS No.: 922502-03-2
M. Wt: 257.28 g/mol
InChI Key: GXLRFXQSZZGQPZ-UHFFFAOYSA-N
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Description

Benzyl 2-[(pyridin-3-yl)oxy]propanoate is an ester derivative of propanoic acid, featuring a benzyl ester group and a pyridin-3-yloxy substituent. The compound’s structure combines a pyridine ring (a heterocyclic aromatic system with a nitrogen atom) at the 3-position with a propanoate backbone. Such derivatives are of interest in agrochemical and pharmaceutical research due to the versatility of pyridine-based compounds in modulating biological activity, solubility, and metabolic stability.

Properties

CAS No.

922502-03-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-8-5-9-16-10-14)15(17)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3

InChI Key

GXLRFXQSZZGQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog 1: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

This compound, documented in the Catalog of Pyridine Compounds (2017), shares a benzyl ether group and a pyridine ring with the target molecule. Key differences include:

  • Pyridine Substitution : The oxygen is attached to the pyridine ring at the 2-position (vs. 3-position in the target compound).
  • Backbone Structure: A propargyl alcohol (prop-2-yn-1-ol) replaces the propanoate ester, introducing a triple bond and hydroxyl group.
  • Functional Groups : The absence of an ester moiety reduces hydrolytic susceptibility compared to the target compound.

Implications :

  • The propargyl alcohol group may enhance reactivity in click chemistry or metal-catalyzed reactions.

Structural Analog 2: Fluazifop-P Butyl Ester and Fluazifop Butyl Ester

These herbicides, listed in the Pesticide Chemicals Glossary (2001), are propanoate esters with pyridinyloxy-phenoxy substituents:

  • Pyridine Substitution: Oxygen is at the pyridine 2-position, coupled with a trifluoromethyl group and a phenoxy linker.
  • Ester Group : A butyl ester (vs. benzyl in the target compound) improves volatility and field stability.
  • Additional Substituents : The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation.

Implications :

  • The trifluoromethyl and phenoxy groups are critical for herbicidal activity, enabling inhibition of acetyl-CoA carboxylase in grasses.
  • The target compound’s lack of these groups suggests divergent applications, possibly in non-agrochemical contexts.

Comparative Data Table

Compound Name Pyridine Position Ester Group Key Substituents Backbone Structure Primary Application
Benzyl 2-[(pyridin-3-yl)oxy]propanoate 3 Benzyl None Propanoate ester Not specified
3-(3-(Benzyloxy)pyridin-2-yl)propynol 2 None Benzyloxy, propargyl alcohol Propargyl alcohol Synthetic intermediate
Fluazifop-P butyl ester 2 Butyl Trifluoromethyl, phenoxy linker Propanoate ester Herbicide (grasses)

Key Findings and Implications

Positional Isomerism: The pyridine substitution position (2 vs.

Ester Group Impact :

  • Benzyl esters (target compound) are typically more lipophilic and hydrolytically stable than alkyl esters (e.g., butyl in fluazifop), suggesting utility in controlled-release formulations.
  • Butyl esters (fluazifop) favor environmental persistence, aligning with herbicidal use.

Functional Group Roles :

  • Trifluoromethyl groups (fluazifop) enhance bioactivity and metabolic stability.
  • Propargyl alcohols (Analog 1) introduce synthetic versatility but reduce ester-related hydrolytic pathways.

Q & A

Q. What are the recommended safety protocols for handling Benzyl 2-[(pyridin-3-yl)oxy]propanoate in laboratory settings?

  • Methodological Answer: Based on safety data sheets (SDS) for structurally similar benzyl esters (e.g., benzyl carbamates and propanoate derivatives), researchers should:
  • Use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles, to avoid skin/eye contact .
  • Work in a well-ventilated fume hood to minimize inhalation risks .
  • Store the compound in a sealed, dry container away from ignition sources to prevent electrostatic discharge .
  • Follow emergency procedures for spills: contain using inert absorbents (e.g., sand) and dispose via approved chemical waste protocols .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer: Synthesis typically involves esterification or nucleophilic substitution strategies:
  • Step 1: React pyridin-3-ol with a propanoic acid derivative (e.g., 2-bromopropanoate) under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Step 2: Protect the carboxylic acid group using benzyl bromide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the benzyl ester, pyridinyl ether, and propanoate moieties .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ether-forming reactions .
  • Catalyst Screening: Test Pd-based catalysts for coupling reactions or phase-transfer catalysts (e.g., TBAB) for biphasic systems .
  • Temperature Control: Gradual heating (50–80°C) improves reaction kinetics while avoiding decomposition .
  • Statistical Design: Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, catalyst loading) .

Q. How do structural modifications to the pyridinyl or benzyl groups affect biological activity?

  • Methodological Answer:
  • Pyridinyl Modifications: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding affinity to biological targets, as seen in pesticide analogs .
  • Benzyl Substitutions: Replace the benzyl group with fluorinated or heteroaromatic moieties to alter lipophilicity and metabolic stability .
  • Assay Validation: Compare modified analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies using radiolabeled derivatives .

Q. How can contradictory solubility data (polar vs. non-polar solvents) be resolved?

  • Methodological Answer:
  • Systematic Solubility Testing: Use a standardized protocol (e.g., shake-flask method) across solvents (e.g., water, ethanol, hexane) at controlled temperatures .
  • Computational Modeling: Predict solubility parameters using COSMO-RS or Hansen solubility parameters .
  • Crystallography: Analyze crystal packing to identify intermolecular interactions (e.g., π-stacking) that influence solubility .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric methods (ITC) .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled competitors) to measure affinity .
  • Cytotoxicity Profiling: Test in cell lines (e.g., HEK293, HeLa) with MTT or ATP-based viability assays .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer:
  • Standardized Conditions: Ensure consistent solvent, temperature, and concentration during NMR acquisition .
  • Isotopic Labeling: Synthesize deuterated analogs to resolve overlapping peaks in complex spectra .
  • Collaborative Validation: Cross-reference data with independent labs or public databases (e.g., PubChem) .

Q. What mechanistic insights can be gained from studying the hydrolysis of the benzyl ester group?

  • Methodological Answer:
  • Kinetic Studies: Monitor hydrolysis rates under acidic/basic conditions using HPLC to quantify degradation products .
  • Isotope Effects: Use ¹⁸O-labeled water to elucidate nucleophilic attack pathways .
  • Computational Analysis: Apply DFT calculations to model transition states and identify rate-limiting steps .

Comparative Analysis

Q. How does this compound compare to structurally related propanoate esters in terms of reactivity?

  • Methodological Answer:
  • Electrophilicity Comparison: Evaluate susceptibility to nucleophilic attack using Hammett constants or Fukui indices .
  • Steric Effects: Compare reaction rates with bulkier analogs (e.g., tert-butyl esters) to assess steric hindrance .
  • Thermal Stability: Perform TGA-DSC to measure decomposition temperatures relative to analogs .

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